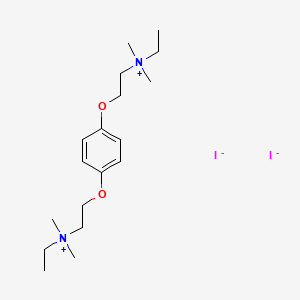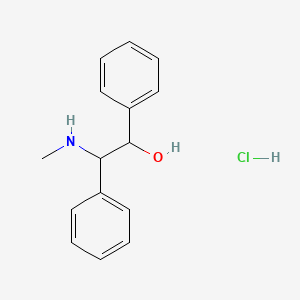
alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a derivative of benzyl alcohol, where the benzyl group is substituted with a methylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions
Alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methylamino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are employed under appropriate conditions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzylamine or benzyl alcohol.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: Utilized in the manufacture of specialty chemicals and as a precursor in the synthesis of other compounds.
作用機序
The mechanism of action of alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The pathways involved include modulation of synaptic transmission and alteration of signal transduction processes.
類似化合物との比較
Similar Compounds
Ephedrine: A stimulant and decongestant with a similar structure but different pharmacological effects.
Pseudoephedrine: A stereoisomer of ephedrine used as a nasal decongestant.
Phenylephrine: A selective alpha-1 adrenergic receptor agonist used as a decongestant and vasopressor.
Uniqueness
Alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride is unique due to its specific substitution pattern and its potential applications in various fields. Unlike ephedrine and pseudoephedrine, which are primarily used for their stimulant and decongestant properties, this compound is studied for its broader range of applications, including its potential therapeutic effects in neurological disorders.
特性
CAS番号 |
6287-71-4 |
|---|---|
分子式 |
C15H18ClNO |
分子量 |
263.76 g/mol |
IUPAC名 |
2-(methylamino)-1,2-diphenylethanol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13;/h2-11,14-17H,1H3;1H |
InChIキー |
SDMACCGLNQNUOE-UHFFFAOYSA-N |
正規SMILES |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


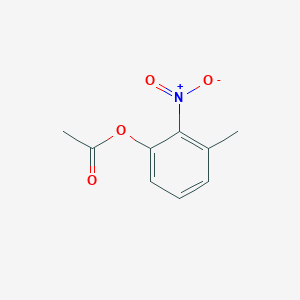
![2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B14729019.png)

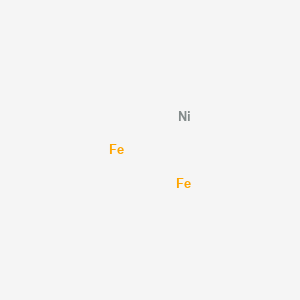
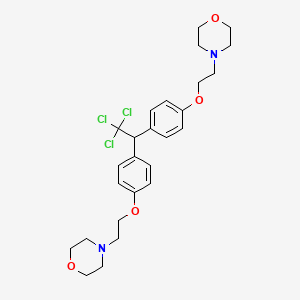

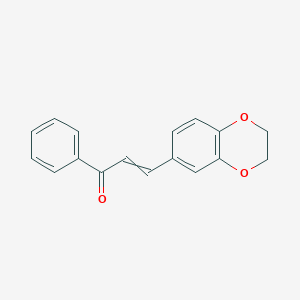
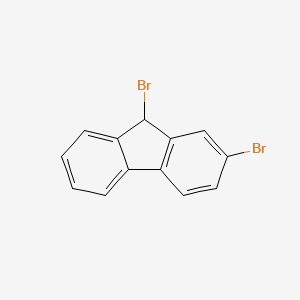
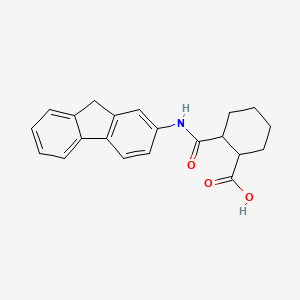
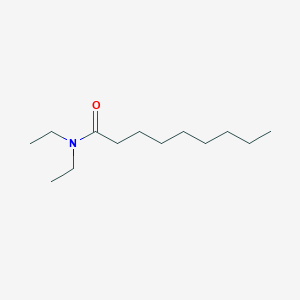

![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
